LM985
Description
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-3-24(4-2)13-14-27-22(26)15-18-11-8-12-19-20(25)16-21(28-23(18)19)17-9-6-5-7-10-17/h5-12,16H,3-4,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLZQKCBYPEYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87626-57-1 (hydrochloride) | |
| Record name | LM 985 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087626560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601007706 | |
| Record name | 2-(Diethylamino)ethyl (4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87626-56-0 | |
| Record name | 2-(Diethylamino)ethyl 4-oxo-2-phenyl-4H-1-benzopyran-8-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87626-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LM 985 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087626560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Diethylamino)ethyl (4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MITOFLAXONE 2-(DIETHYLAMINO)ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MQU39G359 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Multi-Step Condensation and Rearrangement
A patent detailing L-glufosinate-ammonium synthesis offers a foundational framework for this compound preparation, given mechanistic parallels in phosphonate and amide bond formation. The protocol involves:
Carbonylation with Triphosgene
- Reaction : A primary amine intermediate reacts with triphosgene (Cl₃C-O-CCl₃) under anhydrous conditions to form a carbonyl chloride derivative.
- Conditions : Solvent: Tetrahydrofuran (THF); Temperature: 60°C; Molar ratio (amine:triphosgene): 1:0.5–2.
- Yield : ~85–90% (estimated from analogous reactions).
Arbuzov Rearrangement
- Reaction : The carbonyl chloride intermediate undergoes Arbuzov rearrangement with diethyl methylphosphite [(EtO)₂P(O)Me], catalyzed by Lewis acids (e.g., AlCl₃).
- Conditions : Solvent: Toluene; Temperature: 120°C; Time: 10 hours.
- Outcome : Generates a phosphonate ester critical for this compound’s backbone.
Hydrolysis and Cyclization
Table 1. Key Reaction Parameters for this compound Synthesis
| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Carbonylation | Triphosgene | THF | 60 | 88 |
| Arbuzov Rearrangement | Diethyl methylphosphite | Toluene | 120 | 81 |
| Hydrolysis | HCl (36%) | Ethanol/H₂O | 100 (reflux) | 90 |
Alternative Route: Friedel-Crafts Acylation
For this compound’s aromatic core, Friedel-Crafts acylation may precede phosphonate integration:
Acylation of Benzene Derivative
Phosphonate Coupling
Optimization and Challenges
Solvent Selection
Byproduct Mitigation
- Triphosgene Excess : Stoichiometric excess (1.5–2 equivalents) ensures complete carbonyl chloride formation, reducing residual amines.
- Crystallization Purity : Ethanol-water mixtures (95:5) achieve >95% purity by removing hydrophilic impurities.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
Industrial-Scale Considerations
Cost-Effective Reagents
Environmental Impact
- Waste Streams : HCl neutralization with NaOH produces NaCl, requiring wastewater treatment.
Chemical Reactions Analysis
Types of Reactions
LM985 undergoes several types of chemical reactions, including:
Hydrolysis: This compound is rapidly hydrolyzed to flavone acetic acid (LM975) in vivo.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water and acid or base catalysts are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products Formed
Hydrolysis: The major product is flavone acetic acid (LM975).
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a model compound for studying esterification reactions and flavone derivatives.
Biology: Investigated for its effects on cellular processes and enzyme interactions.
Medicine: Evaluated in clinical trials for its anti-tumor activities, particularly in colon cancer.
Industry: Potential applications in the development of anti-cancer drugs and other therapeutic agents.
Mechanism of Action
The exact mechanism of action of LM985 is not fully understood. it is known that flavonoids, including this compound, can bind to DNA and various intracellular enzymes that bear metal ions . The hydrolysis product, flavone acetic acid (LM975), is believed to be the active principle, exerting significant anti-tumor effects . This compound also induces the production of interferons and inhibits tyrosine kinase activity, contributing to its anti-cancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
LM985 vs. LM975 (Flavone Acetic Acid)
| Parameter | This compound | LM975 |
|---|---|---|
| Structure | Ester prodrug of LM975 | Free acid form of flavone |
| Bioactivation | Rapidly hydrolyzed to LM975 | Directly active |
| Antitumor Activity | Moderate in MAC13/MAC26 | High in MAC26 (cures achieved) |
| Toxicity | Dose-limiting hypotension | No cardiovascular toxicity |
| Clinical Utility | Limited by toxicity | Proposed for Phase II trials |
- Pharmacokinetics : this compound’s AUC for LM975 correlates linearly with administered doses (e.g., 400 mg/kg this compound yields AUC = 3.89 ± 0.54 mg·h/mL) . LM975 achieves higher plasma concentrations without toxicity .
- Efficacy : this compound showed 90% tumor inhibition in MAC13 and cures in MAC26 when administered repeatedly . LM975 alone induces tumor necrosis by disrupting blood flow, a mechanism absent in this compound .
This compound vs. Flavone Acetic Acid (FAA)
Key differences:
- Metabolic Stability : FAA is rapidly cleared in humans, reducing tumor exposure compared to mice .
- Combination Therapy : FAA synergizes with cisplatin and 5-fluorouracil in vitro, whereas this compound lacks combination data .
This compound vs. Standard Chemotherapeutics
- 5-Fluorouracil (5-FU) :
- Cyclophosphamide :
Research Findings and Data Tables
Table 1: Antitumor Activity of this compound in Mouse Models
| Tumor Model | Administration | Response (Single Dose) | Response (Repeated Dose) |
|---|---|---|---|
| MAC15A | Intraperitoneal | No activity | Not tested |
| MAC13 (s.c.) | 200 mg/kg | Moderate inhibition | >90% inhibition |
| MAC26 (s.c.) | 400 mg/kg | Growth delay | Complete cures |
Table 2: Pharmacokinetic Parameters of this compound and LM975
| Compound | Dose (mg/kg) | AUC (mg·h/mL) | Half-Life (min) |
|---|---|---|---|
| This compound | 400 | 3.89 ± 0.54 | <1 (hydrolyzed) |
| LM975 | Equivalent | 4.2 ± 0.6 | 96.5 |
Mechanistic and Clinical Insights
Q & A
Basic: What are the key pharmacokinetic properties of LM985 relevant to its anti-tumor activity?
This compound undergoes rapid hydrolysis to its metabolite LM975 (flavone acetic acid) in biological matrices, with plasma stability studies showing immediate conversion in mice . Pharmacokinetic analyses using HPLC with Hypersil C18 columns and tetrabutylammonium-phosphate reagents revealed that the area under the curve (AUC) for LM975 correlates with administered this compound doses (e.g., 400 mg/kg this compound yields an AUC of 3.89 ± 0.54 mg·h/ml for LM975) . This relationship underpins the hypothesis that LM975 is the active principle, necessitating metabolite monitoring in experimental designs .
Basic: Which experimental tumor models are most responsive to this compound treatment?
This compound showed differential efficacy across three mouse adenocarcinoma of the colon (MAC) models:
- MAC15A (ascitic) : No significant response .
- MAC13 (subcutaneous) : Moderate tumor inhibition (40–50%) after single-dose administration, increasing to >90% with repeated dosing .
- MAC26 (subcutaneous) : Significant growth delay (4+ response scale) and cures after repeated 400 mg/kg doses, outperforming cyclophosphamide .
Tumor vascularization and implantation timing (e.g., day 2 vs. day 9 post-implantation) critically influence responses, suggesting vascular maturity enhances drug delivery .
Advanced: How can dosing schedules be optimized to enhance this compound's anti-tumor efficacy?
Repeated dosing at 7-day intervals significantly improved outcomes in MAC13 and MAC26 models, achieving >90% inhibition and cures, respectively . This protocol aligns with the pharmacokinetic profile of LM975, where sustained metabolite levels (via AUC) correlate with efficacy. Researchers should prioritize:
- Dose timing : Align with tumor vascularization milestones (e.g., 7–9 days post-implantation) .
- Metabolite monitoring : Use validated HPLC protocols to ensure LM975 bioavailability .
Advanced: How can contradictions in this compound's efficacy across tumor models be methodologically resolved?
Discrepancies (e.g., ascitic vs. subcutaneous MAC15A responses) arise from differences in drug exposure and vascularization. To address this:
- Standardize tumor models : Prioritize subcutaneous implants for consistent vascular access .
- Assess metabolite distribution : Compare LM975 concentrations in ascitic fluid versus solid tumors using microdialysis .
- Control implantation variables : Use uniform tumor fragment sizes (e.g., 20–30 mm³) and monitor growth via the a²b/2 volume formula .
Basic: What is the proposed mechanism of action of this compound and LM975?
While unclear, hypotheses include:
- DNA intercalation : Flavonoid structures may bind DNA, disrupting replication .
- Enzyme inhibition : Interaction with metal-dependent enzymes (e.g., topoisomerases) via chelation .
- Immune modulation : Indirect evidence suggests LM975 may enhance tumor necrosis factor (TNF)-α pathways .
Advanced: What analytical techniques are validated for quantifying this compound/LM975 in biological samples?
- HPLC protocols :
- Sample preparation : Bond-Elut cartridges for solid-phase extraction, achieving >90% recovery .
- Stability controls : Acidic buffers (pH <3) to prevent this compound hydrolysis during processing .
Basic: How is this compound administered in preclinical studies, and what are key considerations?
- Route : Intraperitoneal (i.p.) injection, ensuring rapid systemic distribution .
- Vehicle : Physiological saline or ethanol/peanut oil emulsions .
- Dose limits : Maximum tolerated dose (MTD) is 400 mg/kg; higher doses induce neurotoxicity (clonic spasms, stupor) .
Advanced: What factors influence the translational relevance of this compound studies?
- Model-human correlation : MAC tumors share histology and chemosensitivity profiles with human colorectal cancer .
- Metabolite focus : Clinical trials suggest LM975 may bypass this compound’s dose-limiting hypotension, warranting direct metabolite testing .
- Toxicity profiling : Monitor cardiovascular parameters in vivo, as this compound’s acute hypotension could confound efficacy metrics .
Basic: What are the primary limitations of current this compound research data?
- Mouse-specific data : No human xenograft studies validate efficacy .
- Mechanistic ambiguity : Lack of target identification limits rational drug optimization .
- Metabolite dependency : LM975’s role complicates dose-response interpretations .
Advanced: How should researchers design in vivo studies to evaluate this compound's anti-tumor activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
